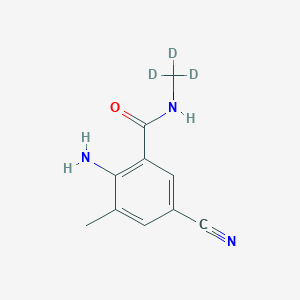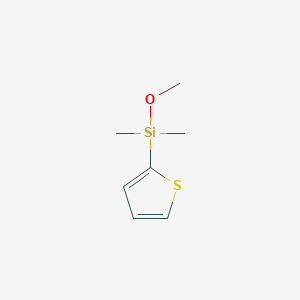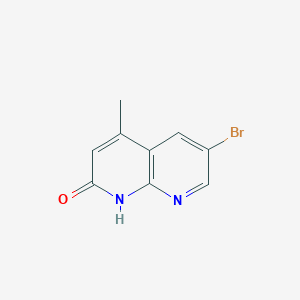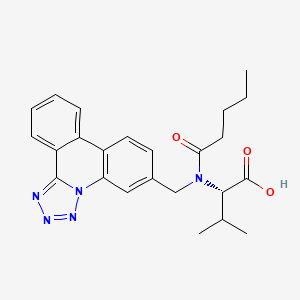
Apomorphine Phenanthrene Dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Apomorphine Phenanthrene Dione is a derivative of apomorphine, a well-known compound with significant pharmacological properties. Apomorphine itself is recognized for its role as a non-selective dopamine agonist, primarily used in the treatment of Parkinson’s disease. This compound, with its unique structural modifications, offers a range of chemical and biological properties that make it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Apomorphine Phenanthrene Dione typically involves the oxidative cyclization of apomorphine. One common method includes the use of chromic anhydride in an acidic medium to facilitate the oxidation process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired dione structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the purification of raw materials, precise control of reaction conditions, and efficient isolation of the final product. Advanced techniques such as continuous flow reactors and automated purification systems are employed to enhance yield and purity.
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur, particularly at positions on the phenanthrene ring, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in sulfuric acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Formation of phenanthrenequinone derivatives.
Reduction: Formation of dihydrophenanthrene derivatives.
Substitution: Formation of bromophenanthrene or nitrophenanthrene derivatives.
科学的研究の応用
Apomorphine Phenanthrene Dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, particularly in the context of neurodegenerative diseases like Parkinson’s disease.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable phenanthrene structure.
作用機序
The mechanism of action of Apomorphine Phenanthrene Dione involves its interaction with dopamine receptors in the brain. As a dopamine agonist, it binds to D2, D3, and D5 receptors, stimulating dopaminergic pathways and modulating motor control. This mechanism is particularly relevant in the treatment of Parkinson’s disease, where dopamine deficiency is a key pathological feature.
類似化合物との比較
Morphine: A well-known opioid with a similar phenanthrene structure but different pharmacological properties.
Codeine: Another opioid with structural similarities but distinct therapeutic uses.
Phenanthrenequinone: A related compound with applications in organic synthesis and industrial chemistry.
Uniqueness: Apomorphine Phenanthrene Dione stands out due to its dual role as both a chemical reagent and a pharmacological agent. Its ability to interact with dopamine receptors while also participating in diverse chemical reactions makes it a versatile compound in both research and industrial applications.
特性
分子式 |
C17H15NO2 |
|---|---|
分子量 |
265.31 g/mol |
IUPAC名 |
8-[2-(methylamino)ethyl]phenanthrene-3,4-dione |
InChI |
InChI=1S/C17H15NO2/c1-18-10-9-11-3-2-4-14-13(11)7-5-12-6-8-15(19)17(20)16(12)14/h2-8,18H,9-10H2,1H3 |
InChIキー |
XARFTOZXPPODOO-UHFFFAOYSA-N |
正規SMILES |
CNCCC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(R)-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol](/img/structure/B13441436.png)






![6-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-6-oxo-hexanoic Acid Methyl Ester](/img/structure/B13441471.png)



![N-2-[(Dimethylamino)methylene]amino Pemetrexed](/img/structure/B13441489.png)
